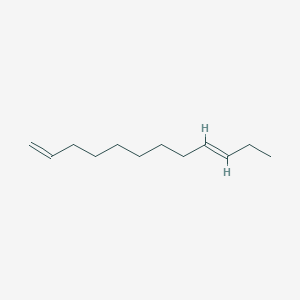

E-1,9-Dodecadiene

Description

Dienes are hydrocarbons that possess two carbon-carbon double bonds. They are broadly classified based on the relative positions of these bonds. In conjugated dienes, the double bonds are separated by a single bond, which allows for electron delocalization across the p-orbital system. In contrast, non-conjugated dienes, sometimes referred to as isolated dienes, have their double bonds separated by two or more single bonds. This separation means the double bonds react independently of one another, in a manner similar to simple alkenes. E-1,9-Dodecadiene falls into this latter category, with its reactivity defined by the two isolated π-bonds.

The molecular formula for any dodecadiene is C₁₂H₂₂. This formula accommodates a large number of structural and geometric isomers depending on the location and configuration of the two double bonds. This compound is structurally defined as a twelve-carbon chain with double bonds originating at the first and ninth carbons. The "E" designation specifies the stereochemistry at the internal C9=C10 double bond as having the trans configuration, where the substituent groups are on opposite sides of the double bond.

Due to a lack of specific experimental data for this compound in published literature, its properties are often inferred from closely related, well-studied non-conjugated dienes such as 1,11-dodecadiene (B1329416) and 1,9-decadiene (B157367).

Table 1: General and Comparative Chemical Properties of Non-Conjugated Dienes

| Property | 1,9-Dodecadiene (General) | 1,11-Dodecadiene | 1,9-Decadiene ontosight.aivwr.comnist.gov |

|---|---|---|---|

| IUPAC Name | dodeca-1,9-diene | dodeca-1,11-diene | deca-1,9-diene |

| Molecular Formula | C₁₂H₂₂ | C₁₂H₂₂ | C₁₀H₁₈ |

| Molecular Weight | 166.31 g/mol | 166.30 g/mol | 138.25 g/mol |

| Boiling Point | Not available | 207 °C | 169 °C |

| Density | Not available | Not available | 0.75 g/mL at 25°C |

| Key Feature | Non-conjugated diene | Terminal α,ω-diene | Terminal α,ω-diene |

Long-chain non-conjugated dienes, particularly α,ω-dienes (where the double bonds are at the ends of the chain), are highly valuable in several areas of chemical research.

In Polymer Science:

These dienes are critical monomers in multiple polymerization techniques.

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth polycondensation that utilizes α,ω-dienes to form linear polymers and a small volatile alkene, typically ethylene (B1197577), as a byproduct. researchgate.netresearchgate.net This method is exceptionally useful for creating precisely structured polymers. For instance, the ADMET polymerization of monomers like 1,9-decadiene can produce linear polyethylene (B3416737) with a complete absence of branching. researchgate.net The process allows for the synthesis of polymers with functional groups spaced at exact intervals along the polymer backbone. researchgate.netresearchgate.net High molecular weight polymers can be achieved, particularly when using ruthenium or molybdenum-based catalysts. mdpi.com

Copolymerization for Long-Chain Branching (LCB): In chain-growth polymerization, small amounts of a non-conjugated α,ω-diene can be added as a comonomer with a simple olefin like ethylene or propylene (B89431). acs.orgresearchgate.net Using Ziegler-Natta or metallocene catalysts, one double bond of the diene incorporates into a growing polymer chain, leaving the second double bond pendant. acs.orgaalto.fi This pendant double bond can then be incorporated into another growing chain, creating a "T" or "H" shaped branch point. This introduction of long-chain branching (LCB) can drastically alter the rheological (flow) properties of the resulting polymer, often leading to materials with enhanced melt strength and better processability. acs.orgresearchgate.net 1,9-Decadiene has been successfully used in copolymerization with both propylene and ethylene to create long-chain-branched polypropylene (B1209903) and polyethylene. acs.org

In Organic Synthesis:

Long-chain non-conjugated dienes serve as versatile building blocks. Their two reactive sites can be functionalized independently or together to create complex molecules. They are widely used as intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. ontosight.aichemicalbook.com For example, 1,9-decadiene is noted as a key starting material for various chemical preparations. chemicalbook.com Furthermore, these dienes find use in specialized applications; 1,9-decadiene has been employed as a non-polar solvent to create a membrane mimic for studying the permeability of drug candidates. mdpi.com

Table 2: Research Applications of Long-Chain Non-Conjugated Dienes

| Application Area | Specific Use | Diene Example(s) | Research Finding | Citation(s) |

|---|---|---|---|---|

| Polymer Science | ADMET Polymerization | 1,5-Hexadiene (B165246), 1,9-Decadiene | Forms linear polymers with precise structures; can produce defect-free polyethylene. | researchgate.netmdpi.comchemicalbook.com |

| Polymer Science | Copolymerization with Olefins | 1,9-Decadiene | Introduces long-chain branching in polyethylene and polypropylene, improving melt properties. | acs.orgresearchgate.net |

| Polymer Science | Cyclopolymerization | 1,5-Hexadiene | Forms polymers containing cyclic units in the backbone using Ziegler-Natta catalysts. | pageplace.de |

| Organic Synthesis | Chemical Intermediate | 1,9-Decadiene | Starting material for fine chemicals and pharmaceuticals. | ontosight.aichemicalbook.com |

| Biophysical Chemistry | Membrane Mimic | 1,9-Decadiene | Used in a biphasic system with water to model and predict the permeability of molecules across cell membranes. | mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

157887-66-6 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

(9E)-dodeca-1,9-diene |

InChI |

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,6,8H,1,4-5,7,9-12H2,2H3/b8-6+ |

InChI Key |

NXAAKAVSSNVOKK-SOFGYWHQSA-N |

Isomeric SMILES |

CC/C=C/CCCCCCC=C |

Canonical SMILES |

CCC=CCCCCCCC=C |

Origin of Product |

United States |

E 1,9 Dodecadiene and Analogous Dienes in Advanced Polymerization Science

Copolymerization Studies with E-1,9-Dodecadiene Analogs

Ethylene (B1197577) and α-Olefin Copolymerization with Long-Chain Dienes

The copolymerization of ethylene with long-chain α,ω-dienes like 1,9-decadiene (B157367) has been a focal point of research for producing long-chain branched polyethylene (B3416737) (PE). nih.gov This method serves as an effective alternative to traditional high-pressure polymerization or the use of catalysts that promote in-situ macromonomer formation, which can be inhibited by the presence of hydrogen for molecular weight control. nih.gov The introduction of a diene increases the concentration of vinyl groups, facilitating the synthesis of LCB PE with controlled molecular weight and branching structure. nih.gov

Studies utilizing Ziegler-Natta catalysts for 1,9-decadiene/ethylene copolymerization have shown that the diene can act as a comonomer, influencing catalyst activity and decreasing the molecular weight of the resulting PE. nih.gov However, the reactivity of both double bonds in 1,9-decadiene was found to be relatively low, with the pendant double bond (attached to the polymer chain) being even less reactive than the original terminal double bond. nih.gov This reactivity difference leads to distinct polymer structures depending on the feed concentration of the diene. At lower feeds, pendant vinyl groups are introduced into the PE chain without significant LCB formation, whereas at higher feeds, long-chain branching occurs, often accompanied by gelation. nih.gov

Metallocene catalysts, particularly constrained geometry catalysts (CGC), have also been employed in the copolymerization of ethylene and 1,9-decadiene. researchgate.net These systems are effective in creating LCB polyethylenes by incorporating the diene, which then provides a pendant double bond for subsequent macromonomer reincorporation. researchgate.net Mathematical models have been developed to predict the molecular weight distributions and LCB frequencies in these systems. researchgate.net

The copolymerization of ethylene with other long-chain α-olefins (LCAOs) like 1-dodecene (B91753), 1-tetradecene (B72687), and 1-hexadecene (B165127) has also been explored to understand the impact of side-chain length on polymer properties. nih.govacs.org These studies reveal that the thermal properties of the resulting copolymers are highly dependent on the LCAO content and the length of the side chain, with transitions observed between main-chain and side-chain crystallization. nih.govacs.org

Terpolymerization Systems Incorporating Dodecadienes

Terpolymerization, the polymerization of three distinct monomers, offers a versatile platform for creating polymers with a tailored combination of properties. In the context of polyolefins, ethylene-propylene-diene monomer (EPDM) rubbers are a well-established example of commercially significant terpolymers. britannica.com These materials typically incorporate a small amount (around 5%) of a non-conjugated diene, such as ethylidene norbornene or 1,4-hexadiene, along with ethylene and propylene (B89431). britannica.com The diene introduces a reactive carbon-carbon double bond into the polymer side chain, which is crucial for subsequent vulcanization (cross-linking) processes. britannica.com

While specific studies focusing exclusively on the terpolymerization of this compound are not prevalent in the provided search results, the principles of EPDM synthesis are directly applicable. The use of a long-chain diene like a dodecadiene in a terpolymer system with ethylene and another α-olefin (e.g., propylene, 1-butene (B85601), or 1-octene) would similarly introduce pendant unsaturation. researchgate.net This functionality can be used for cross-linking or as a reactive site for further chemical modification.

For instance, macromonomers with pendant and terminal vinyl groups, produced by copolymerizing ethylene with 1,9-decadiene, have been subsequently terpolymerized with ethylene and 1-butene or 1-octene (B94956) using a constrained geometry catalyst. researchgate.net This demonstrates the feasibility of incorporating diene-derived functionality into more complex polymer architectures. Furthermore, efficient terpolymerization of ethylene and styrene (B11656) with 1,7-octadiene (B165261) has been achieved using aryloxo-modified half-titanocene catalysts, highlighting the ability to introduce reactive functionalities into a variety of polymer backbones. mdpi.com

Engineering of Polymer Microstructure and Macroarchitecture via Dodecadienes

Mechanism and Control of Long-Chain Branching (LCB)

The formation of long-chain branches in polyolefins through the copolymerization with α,ω-dienes like this compound is a well-established mechanism for modifying polymer architecture. researchgate.netwhiterose.ac.ukwhiterose.ac.ukscielo.br The fundamental process involves a two-step incorporation of the diene molecule. First, one of the terminal double bonds of the diene is incorporated into a growing polymer chain, leaving the second double bond as a pendant functionality. whiterose.ac.uk Subsequently, this pendant double bond on what is now a macromonomer can be incorporated into another growing polymer chain, creating a T-junction, which constitutes a long-chain branch. whiterose.ac.uk

The degree of long-chain branching can be controlled by several factors, primarily the concentration of the diene comonomer. researchgate.netgoogle.com Higher diene concentrations generally lead to a higher frequency of LCB. researchgate.net However, there is a critical limit, beyond which excessive branching can lead to cross-linking and the formation of insoluble gels. researchgate.net The choice of catalyst system is also paramount. Metallocene catalysts, and particularly constrained geometry catalysts, are often favored for their high activity and ability to effectively copolymerize olefins with the bulky macromonomers formed during the branching process. researchgate.netwhiterose.ac.uk

In some advanced systems, multi-chain catalysts with active sites in close proximity are used to create specific branching structures, sometimes referred to as "Ladder Branching". google.com This mechanism involves a more concerted incorporation of the diene, potentially leading to tetra-functional branch junctures. google.com The type of diene, including its length (e.g., 1,9-decadiene, 1,11-dodecadiene), also plays a role in the efficiency of LCB formation. google.com

The presence of LCB significantly alters the rheological properties of the polymer, leading to higher melt strength, increased shear thinning, and improved processability, which are highly desirable for applications like film blowing and foaming. scielo.br

Incorporation of Pendant Unsaturations and Macromonomers

The copolymerization of olefins with non-conjugated dienes like this compound is a primary method for introducing pendant unsaturations—reactive double bonds—along a polymer backbone. google.com When an α,ω-diene is incorporated into a growing polymer chain via one of its terminal double bonds, the other terminal double bond remains as a pendant vinyl group. nih.gov This process effectively transforms the polymer chain into a macromonomer, a large monomer that can be reincorporated into another polymer chain. google.com

The presence of these pendant unsaturations is fundamental to the formation of long-chain branches, as discussed in the previous section. google.com However, they also serve as valuable reactive handles for post-polymerization modification. These reactive sites allow for a wide range of chemical transformations, enabling the functionalization of otherwise inert polyolefin chains.

For example, copolymerizations of long-chain α-olefins like 1-decene (B1663960) and 1-dodecene with their corresponding dienes (1,9-decadiene and 1,11-dodecadiene (B1329416), respectively) using specific Cp*Ti-based catalysts have been shown to produce ultrahigh molecular weight copolymers. mdpi.com These copolymers possess terminal olefinic double bonds in their side chains, as confirmed by ¹H NMR spectroscopy. mdpi.com The incorporation of these dienes creates well-defined macromonomers that can be used to build complex polymer architectures. mdpi.com The ability to create polymers with controlled amounts of pendant unsaturation opens up possibilities for producing materials with tailored properties, such as graft copolymers and cross-linked networks.

Synthesis of Ultrahigh Molecular Weight and Bottlebrush Polymers

The synthesis of ultrahigh molecular weight (UHMW) polymers and bottlebrush polymers utilizing α,ω-dienes like this compound has been a significant area of research. One notable approach involves the copolymerization of long-chain α-olefins with their corresponding nonconjugated dienes. For instance, the copolymerization of 1-decene with 1,9-decadiene, 1-dodecene with 1,11-dodecadiene, and 1-tetradecene with 1,13-tetradecadiene (B1583877) has been successfully achieved using a Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–[Ph₃C][B(C₆F₅)₄] (borate) catalyst system in the presence of aluminum co-catalysts. mdpi.comebi.ac.ukresearchgate.net This method allows for the creation of UHMW copolymers with terminal olefinic double bonds in the side chains and relatively low polydispersity index (PDI) values. mdpi.comebi.ac.ukresearchgate.net

These polymerizations often proceed in a quasi-living manner, particularly at low temperatures, which contributes to the controlled growth of the polymer chains and the resulting high molecular weights. mdpi.comebi.ac.uk For example, in the copolymerization of 1-decene and 1,9-decadiene, UHMW polymers with a number-average molecular weight (Mn) of up to 1.40 × 10⁶ g/mol and a PDI of 1.39 have been reported. mdpi.comebi.ac.uk The resulting polymers possess a bottlebrush architecture, where the long alkyl side chains extend from the polymer backbone. mdpi.comresearchgate.net The incorporation of the diene introduces reactive terminal double bonds along the polymer side chains, opening avenues for further functionalization or crosslinking. mdpi.com

The synthesis of bottlebrush polymers can also be achieved through other polymerization techniques like ring-opening metathesis polymerization (ROMP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.orguc.edu While these methods are prominent for creating bottlebrush architectures, the use of dienes like 1,9-dodecadiene in coordination polymerization provides a direct route to these complex structures. rsc.orguc.edu

Table 1: Copolymerization of 1-Decene (DC) with 1,9-Decadiene (DCD)

| Run | Temp (°C) | Time (min) | Yield (g) | Mn (× 10⁵) | Mw/Mn | Activity (kg/mol-Ti·h) |

|---|---|---|---|---|---|---|

| 1 | -30 | 5 | 0.46 | 3.24 | 1.43 | 5520 |

| 10 | 0.65 | 5.81 | 1.47 | 3900 | ||

| 20 | 0.98 | 7.53 | 1.47 | 2940 | ||

| 2 | -40 | 15 | 0.53 | 6.85 | 1.35 | 2120 |

| 30 | 0.81 | 10.8 | 1.35 | 1620 | ||

| 45 | 1.13 | 14.0 | 1.39 | 1510 | ||

| 3 | -50 | 30 | 0.23 | 2.58 | 1.18 | 460 |

| 60 | 0.40 | 4.12 | 1.18 | 400 | ||

| 120 | 0.59 | 5.38 | 1.18 | 295 |

Investigation of Crosslinking Phenomena in Dodecadiene Polymerizations

The presence of two reactive double bonds in α,ω-dienes like 1,9-dodecadiene introduces the potential for crosslinking during polymerization. This phenomenon is particularly relevant in ethylene copolymerization, where the incorporation of the diene can lead to the formation of long-chain branches and, eventually, crosslinked networks. acs.org

In Ziegler-Natta catalyzed ethylene/1,9-decadiene copolymerization, both double bonds of the diene exhibit reactivity, though the pendant double bond on the polymer chain is less reactive than the original one. acs.org At lower diene concentrations, the primary outcome is the incorporation of pendant vinyl groups. However, as the diene feed increases, the concentration of these polymer-chain-attached double bonds rises, promoting their participation in the polymerization and leading to the formation of long-chain branches and, ultimately, crosslinked gels. acs.org

Electron beam irradiation is another method used to induce crosslinking in poly(ethylene-co-1,9-decadiene). The copolymerization of ethylene with 1,9-decadiene results in a polymer with a higher concentration of vinyl end groups compared to polyethylene produced without the diene. capes.gov.brresearchgate.net This increased vinyl content significantly enhances the crosslinking efficiency upon irradiation, meaning lower radiation doses are required to achieve a desired degree of crosslinking. capes.gov.brresearchgate.net It has been observed that the longer polymer chains in these copolymers contain more vinyl groups, further contributing to the improved crosslinking response. capes.gov.brresearchgate.net However, some vinyl groups may remain unreacted after irradiation, likely due to restricted mobility within the crystalline regions of the polymer. capes.gov.brresearchgate.net

In the context of photoinduced thiol-ene polymerizations, 1,9-decadiene can be reacted with multifunctional thiols to form crosslinked networks. radtech.org The reaction proceeds rapidly, with the external double bonds of the diene reacting with thiol groups. radtech.org

Catalytic Systems for Dodecadiene-Mediated Polymerizations

Metallocene and Constrained Geometry Catalysts (CGC)

Metallocene and constrained geometry catalysts (CGCs) are highly effective for the polymerization of olefins and have been extensively used in copolymerizations involving α,ω-dienes like 1,9-dodecadiene. whiterose.ac.ukresearchgate.netresearchgate.net These single-site catalysts offer precise control over the polymer architecture, including molecular weight distribution and comonomer incorporation. whiterose.ac.ukresearchgate.net

CGCs, a class of metallocene catalysts developed by Dow Chemical, are particularly adept at incorporating α-olefins and dienes into growing polymer chains. researchgate.netnih.gov This capability allows for the in-situ generation of macromonomers with terminal vinyl groups, which can then be reincorporated into other growing chains, leading to the formation of long-chain branched polymers. whiterose.ac.ukresearchgate.net The copolymerization of ethylene with 1,9-decadiene using CGCs is a well-established method for producing long-chain branched polyethylene. whiterose.ac.ukresearchgate.net The use of 1,9-decadiene is advantageous as it minimizes the cyclization side reactions that can occur with shorter dienes. acs.orgresearchgate.net

Zirconocene (B1252598) catalysts, another type of metallocene, have also been employed in the copolymerization of ethylene with dienes like 1,7-octadiene and 1,9-decadiene. researchgate.net The mode of diene insertion, whether leading to cyclization or pendant vinyl groups, can be influenced by the specific catalyst system and polymerization conditions. researchgate.net For instance, syndiospecific and isospecific metallocene catalysts have been used to create copolymers of propylene and 1,9-decadiene, and even block copolymers by sequential addition of different catalysts. researchgate.net

Ziegler-Natta Catalysts

Ziegler-Natta catalysts, the traditional catalysts for olefin polymerization, have also been investigated for the copolymerization of ethylene and propylene with 1,9-dodecadiene to introduce long-chain branching. acs.orgresearchgate.netacs.org These catalyst systems are typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst. acs.orggoogle.com

In the context of ethylene/1,9-decadiene copolymerization, a MgCl₂/9,9-bis-(methoxymethyl)fluorine/TiCl₄ catalyst with triethylaluminium as a cocatalyst has been studied. acs.org This system was found to incorporate 1,9-decadiene, leading to a decrease in the polymer's molecular weight and the introduction of pendant vinyl groups. acs.org At higher diene concentrations, the formation of long-chain branches and subsequent crosslinking were observed. acs.org However, the reactivity of both double bonds of 1,9-decadiene was found to be relatively low in this system. acs.org

Similarly, the copolymerization of propylene with 1,9-decadiene using a Ziegler-Natta catalyst has been explored as a route to long-chain branched polypropylene (B1209903). researchgate.netacs.org The results indicated that significant incorporation of the diene and the formation of long-chain branches only occurred at high 1,9-decadiene concentrations. researchgate.netacs.org This suggests a lower efficiency for diene incorporation compared to metallocene-based systems. researchgate.netacs.org A consequence of the high diene concentration needed is a substantial reduction in the melting temperature of the resulting polypropylene due to the presence of unreacted vinyl groups acting as short-chain branches. acs.org

Ruthenium-Based Catalysts in Acyclic Diene Metathesis (ADMET) Polymerization

Ruthenium-based catalysts are the cornerstone of acyclic diene metathesis (ADMET) polymerization, a step-growth polycondensation reaction that is highly effective for polymerizing α,ω-dienes like this compound. acs.orgmdpi.comresearchgate.net The driving force for this equilibrium reaction is the removal of a small volatile molecule, typically ethylene. researchgate.net

Various generations of Grubbs' and Hoveyda-Grubbs catalysts are commonly employed. acs.orgmdpi.comnih.gov For example, the second-generation Hoveyda-Grubbs catalyst, RuCl₂(IMesH₂)(CH-2-O-iPr-C₆H₄), has been successfully used in the ADMET copolymerization of 1,9-decadiene with bio-based dienes to produce unsaturated polyesters. mdpi.comresearchgate.net These polymerizations can yield high molecular weight polymers, and the resulting unsaturated backbone can be subsequently hydrogenated to produce saturated polyesters with varying melting temperatures. mdpi.com

The choice of ruthenium catalyst can significantly impact the polymerization kinetics and the properties of the resulting polymer. acs.org For instance, certain ruthenium-indenylidene complexes have shown high activity in the ADMET of 1,9-decadiene, even at low temperatures. nih.gov However, a common side reaction with some ruthenium catalysts is olefin isomerization, which can lead to a mixture of polymer chains with varying lengths. nih.gov The development of new catalyst structures aims to increase polymerization rates and stability while minimizing these side reactions. acs.org

Table 2: Ruthenium Catalysts in ADMET Polymerization of Dienes

| Catalyst | Monomer(s) | Resulting Polymer | Mn (g/mol) | Reference |

|---|---|---|---|---|

| (H₂IPr)(PCy₃)(Cl)₂Ru=CHPh | 1,9-Decadiene | Poly(octenylene) | High | acs.org |

| (H₂IMes)(Cl)₂Ru=CH(o-iPrOC₆H₄) | 1,9-Decadiene | Poly(octenylene) | 40,000 | acs.org |

| RuCl₂(IMesH₂)(CH-2-O-iPr-C₆H₄) | Dianhydro-D-glucityl bis(undec-10-enoate) / 1,9-Decadiene | Unsaturated Polyester (B1180765) | 9,300–23,400 | mdpi.com |

| Ru-indenylidene complexes | 1,9-Decadiene | Poly(octenylene) | up to 17,000 | nih.gov |

This table presents a selection of ruthenium catalysts and their applications in the ADMET polymerization of 1,9-decadiene and other dienes.

Photoinduced Polymerization Involving Dodecadiene Derivatives

This compound and its derivatives can participate in photoinduced polymerization reactions, most notably thiol-ene polymerizations. radtech.org This type of reaction is a form of photo-click chemistry that proceeds via a free-radical step-growth mechanism. radtech.org The process is initiated by a photoinitiator that, upon exposure to UV light, generates thiyl radicals from a thiol-containing compound. radtech.org These thiyl radicals then add across the carbon-carbon double bond of the ene component, in this case, 1,9-decadiene. radtech.org

The reaction of 1,9-decadiene, which contains two terminal double bonds, with a multifunctional thiol (e.g., a dithiol or tetrathiol) leads to the formation of a crosslinked polymer network. radtech.orgnih.gov The polymerization is typically very rapid, with high conversion of the ene functional groups achieved in a short irradiation time. radtech.org For example, in the reaction of 1,9-decadiene with 1,6-hexanedithiol, nearly 100% conversion of the double bonds can be reached within seconds. radtech.org

This chemistry is versatile and allows for the creation of materials with a wide range of properties. radtech.org Furthermore, the iodo-ene reaction, another photo-initiated process, can be used to polymerize 1,9-decadiene with diiodoperfluoroalkanes to create semifluorinated polymers. nih.gov The resulting carbon-iodine bonds in the polymer backbone are themselves photosensitive and can be used for subsequent photo-crosslinking, for instance, by reacting with additional 1,9-decadiene. nih.gov

Computational Chemistry and Modeling for E 1,9 Dodecadiene Systems

Quantum Chemical and Molecular Dynamics Simulations

Quantum chemical methods and molecular dynamics (MD) simulations offer a molecular-level view of E-1,9-dodecadiene systems, enabling the prediction of physical properties and behaviors in various environments.

The solvation and partitioning behavior of molecules is critical for applications ranging from materials science to pharmacology. The 1,9-decadiene (B157367)/water partition coefficient (Kdecadiene/w) has been identified as a significant predictor of molecular bioavailability and is strongly correlated with phospholipid bilayer membrane permeability. researchgate.net Computational models have been developed to predict this key parameter accurately.

The Three-Dimensional Reference Interaction Site Model (3D-RISM) with the Kovalenko–Hirata (KH) closure is a powerful molecular solvation theory applied to calculate 1,9-decadiene/water partition coefficients for a diverse range of compounds. mdpi.commdpi.com In these simulations, the liquid state of 1,9-decadiene is often represented using the united atom Transferable Potentials for Phase Equilibria (TraPPE) force field, chosen for its efficiency and suitability for nonpolar molecules. mdpi.com The partition functions computed using the 3D-RISM-KH method have shown good agreement with experimental results, making the computational scheme useful for quantitative structure-partitioning predictions. mdpi.comresearchgate.net

Molecular dynamics simulations are also employed to understand the physical properties of 1,9-decadiene as a solvent and to study the behavior of solutes within it. For example, MD simulations have been used to determine the density of 1,9-decadiene using various force fields. researchgate.net Furthermore, extensive explicit-solvent MD simulations have been used to study the conformational behavior of cyclic decapeptides in water, with the resulting data, alongside experimentally measured lipophilicity in a decadiene/water system, helping to rationalize differences in membrane permeability. port.ac.uk Studies have shown that a solvent like 1,9-decadiene, which is slightly polarizable, provides the best correlation for the solubility component of membrane permeation. scispace.com

Table 1: Density of 1,9-Decadiene from MD Simulations with Different Force Fields This interactive table summarizes data from molecular dynamics simulations.

| Force Field | Density (g/cm³) |

|---|---|

| OPLS-AA | 0.767 |

| GAFF | 0.749 |

| TraPPE | 0.741 |

Data sourced from Roy, D. et al. (2021). researchgate.net

Theoretical Studies of Reaction Mechanisms and Catalytic Cycles

Theoretical studies are crucial for elucidating the complex reaction mechanisms and catalytic cycles involving this compound. Acyclic Diene Metathesis (ADMET) is a key polymerization reaction for α,ω-dienes like 1,9-decadiene. uva.nlmdpi.com The accepted mechanism for ADMET using ruthenium carbene catalysts proceeds through a metallacyclobutane intermediate. uva.nl For dienes with a sufficient spacer length between the double bonds, such as 1,9-decadiene, ADMET polymerization is favored over the competing ring-closing metathesis (RCM) reaction. uva.nl Density Functional Theory (DFT) calculations are often used to investigate such catalytic cycles, providing insights into the energy barriers of key steps like cycloreversion and helping to predict stereoselectivity. researchgate.net

Computational methods have also been applied to study other complex reactions. For the copolymerization of ethylene (B1197577) with dienes using constrained-geometry catalysts, DFT and first-principles molecular dynamics simulations have been used to investigate chain termination and long-chain branching mechanisms. acs.org These studies evaluate the energetic favorability of different pathways, such as β-hydrogen transfer to the monomer versus β-hydrogen transfer to the metal center. acs.org For a titanium-based catalyst, β-hydrogen transfer to the monomer was found to be the most viable chain termination process. acs.org

Theoretical investigations also extend to other types of catalytic reactions. For instance, the heterodimerization of (E)-1,3-dodecadiene and methyl acrylate (B77674) catalyzed by Cobalt(I) complexes has been studied to understand the activation and selectivity of the process. nih.gov Such computational explorations of reaction coordinates and transition states are vital for the rational design of new and improved catalysts.

Process Modeling and Kinetic Parameter Estimation in Dodecadiene Polymerizations

Process modeling is essential for the design, optimization, and control of polymerization reactors. In the context of 1,9-dodecadiene, significant work has been done on modeling its copolymerization with ethylene using metallocene catalysts. mdpi.commdpi.com A data-driven strategy has been developed for the online estimation of important kinetic parameters in a semi-batch reactor. mdpi.comresearchgate.net This approach involves an initial global sensitivity analysis to identify the most influential kinetic parameters of the system, followed by the implementation of a retrospective cost model refinement (RCMR) algorithm to estimate these parameters in real time. mdpi.comresearchgate.net This methodology allows the estimated kinetic parameters to converge to their theoretical values without prior knowledge of the polymerization model. mdpi.com

Kinetic models for these copolymerizations rely on rate constants for various reaction steps, which can be computed using the Arrhenius law. mdpi.com The Peng-Robinson equation and the UNIQUAC model may be used to calculate fugacity and activity coefficients, respectively, to determine monomer concentrations. researchgate.net

Table 2: Selected Kinetic Rate Constants for the Copolymerization of Ethylene and 1,9-Decadiene This interactive table presents kinetic parameters used in polymerization modeling.

| Parameter | Description | Pre-exponential Factor | Activation Energy (J/mol) |

|---|---|---|---|

| kp1 | Propagation with Ethylene | 1.08 x 107 | 31400 |

| kp2 | Propagation with 1,9-Decadiene | 1.08 x 107 | 31400 |

| kβ | β-hydride Elimination | 1.25 x 105 | 44400 |

| ka | Catalyst Activation | 3.60 x 104 | 20000 |

| kd | Catalyst Deactivation | 3.00 x 104 | 30000 |

Data sourced from Salas, S. D. et al. (2019). mdpi.com

Modeling efforts also cover polymerization with other catalytic systems. The copolymerization of propylene (B89431) and 1,9-decadiene with Ziegler-Natta catalysts has been assessed to produce long-chain branched polypropylene (B1209903). researchgate.net Kinetic studies show that these catalysts exhibit poor incorporation efficiency for 1,9-decadiene and that the formation of long-chain branches is delayed relative to the diene incorporation, making the synthesis of gel-free products challenging. researchgate.net Similarly, in the copolymerization of ethylene with 1,9-decadiene using Ziegler-Natta catalysts, both double bonds of the diene were found to be poorly reactive, with the pendant double bond attached to the polymer chain being even less reactive than the original terminal double bond. acs.org These findings, derived from process modeling and experimental validation, are critical for tailoring polymer microstructures and properties.

Advanced Applications and Functional Materials Derived from Dodecadienes

E-1,9-Dodecadiene as a Precursor in Fine Chemical Synthesis

This compound, a long-chain non-conjugated diene, serves as a versatile building block in the synthesis of various fine chemicals, most notably insect sex pheromones. Its two terminal double bonds offer reactive sites for a range of chemical transformations, including cross-coupling reactions, metathesis, and functional group interconversions, allowing for the construction of more complex and valuable molecules.

The synthesis of specific isomers of dodecadienyl acetates, which are active components of sex pheromones for various lepidopteran pests, often utilizes precursors that can be derived from or are structurally related to 1,9-dodecadiene. For instance, the pheromone of the European grapevine moth (Lobesia botrana), (7E,9Z)-7,9-dodecadien-1-yl acetate (B1210297), can be synthesized through routes that involve the coupling of smaller fragments. researchgate.netnih.gov While many syntheses start from other precursors like aleuritic acid or employ acetylenic intermediates, the underlying C12 diene structure is a key feature. nih.govsakura.ne.jp A key intermediate in some syntheses is 1-halo-(E,Z)-7,9-dodecadiene, highlighting the importance of functionalized dodecadienes in these processes. google.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating the conjugated diene systems found in many pheromones. researchgate.netxisdxjxsu.asiaajabs.org These reactions typically involve the palladium-catalyzed coupling of an organoboron compound with an organic halide. A molecule like this compound could be selectively functionalized at one double bond (e.g., via hydroboration) to create a suitable partner for such a coupling reaction, leaving the other double bond available for subsequent modification. For example, the synthesis of (7E,9Z)-7,9-dodecadien-1-yl acetate has been achieved through Pd(0)-catalyzed cross-coupling reactions to assemble the required enyne, which is then reduced to the final diene structure. researchgate.net

Furthermore, olefin metathesis provides another powerful route for synthesizing fine chemicals from α,ω-dienes like 1,9-decadiene (B157367). google.comgoogle.comresearchgate.net Ring-closing metathesis (RCM) of 1,9-decadiene, for example, is used to produce cyclooctene (B146475). google.com Acyclic diene metathesis (ADMET) allows for the synthesis of various bifunctional compounds that are valuable intermediates for fragrances, agrochemicals, and pharmaceuticals. researchgate.net By analogy, this compound can be expected to undergo similar metathesis reactions to yield C12-based macrocycles or other functionalized long-chain molecules.

The table below summarizes synthetic methodologies where dodecadiene or related diene precursors are used to produce fine chemicals.

| Target Compound Class | Synthetic Method | Precursor/Intermediate Example | Catalyst/Reagent | Ref. |

| Insect Sex Pheromones | Cross-Coupling | 1-halo-(E,Z)-7,9-dodecadiene | Pd(0) complexes, Li₂CuCl₄ | researchgate.netgoogle.com |

| Insect Sex Pheromones | Wittig Reaction | 7-hydroxyheptanal | Alkyl-phosphonium salt | nih.gov |

| Cyclic Olefins | Ring-Closing Metathesis | 1,9-Decadiene | Ru-based catalysts | google.com |

| Bifunctional Compounds | Acyclic Diene Metathesis | α,ω-Dienes | Ru- or Mo-based catalysts | researchgate.net |

Design and Synthesis of Organic-Inorganic Hybrid Materials Incorporating Dodecadiene Structures

Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanometer scale, often exhibiting synergistic properties that surpass those of the individual constituents. rsc.orgrsc.orgcsic.esmdpi.com The incorporation of dodecadiene structures into these materials can impart flexibility, hydrophobicity, and reactive sites for further functionalization.

A primary method for creating these hybrids is the sol-gel process, a wet-chemical technique used to fabricate metal oxides from molecular precursors, typically metal alkoxides. mdpi.comwikipedia.orgmdpi.comresearchgate.net To incorporate an organic component like a dodecadiene, the diene is first functionalized to bear reactive groups that can co-condense with the inorganic precursors. For this compound, a common strategy would be the hydroboration-oxidation of its terminal double bonds to yield dodecane-1,12-diol. This diol can then be introduced into a sol-gel reaction containing a precursor like tetraethoxysilane (TEOS). The hydroxyl groups of the dodecanediol (B3190140) will form covalent bonds with the developing silica (B1680970) network, embedding the C12 aliphatic chain within the inorganic matrix.

Another approach involves the synthesis of hybrid polymers through the hydrosilylation of dienes with silsesquioxanes. For example, 1,9-decadiene has been reacted with double-decker silsesquioxanes containing reactive Si-H moieties to produce di(dec-9-enyl)-substituted silsesquioxane monomers. pnas.org These monomers, which are organic-inorganic hybrids themselves, can be further polymerized or incorporated into other polymer systems. A similar strategy could be applied to this compound to create dodecenyl-functionalized silsesquioxanes, which serve as versatile building blocks for advanced materials.

The functionalization of polyoxometalates (POMs) with organic ligands is another sophisticated method to create well-defined hybrid materials. rsc.org Organoimido derivatives of POMs can be prepared and subsequently used in conventional organic reactions, such as Pd-catalyzed cross-coupling, to build unique nanostructured materials where the inorganic cluster is precisely decorated with organic functionalities. A functionalized dodecadiene could be attached to a POM cluster via this methodology.

The table below outlines strategies for incorporating diene structures into hybrid materials.

| Hybrid Material Type | Synthetic Strategy | Organic Precursor (Example) | Inorganic Precursor (Example) | Key Reaction | Ref. |

| Diene-Silica Hybrid | Sol-Gel Co-condensation | Dodecane-1,12-diol | Tetraethoxysilane (TEOS) | Hydrolysis & Polycondensation | mdpi.comwikipedia.org |

| Silsesquioxane Copolymers | Hydrosilylation | 1,9-Decadiene | DDSQ with Si-H groups | Hydrosilylation | pnas.org |

| Functionalized POMs | Post-functionalization | Organoimido-POM derivative | N/A | Pd-catalyzed cross-coupling | rsc.org |

| Thiol-ene Hybrids | Click Chemistry | Thiol-modified inorganic | Diene-functionalized organic | Thiol-ene addition | magtech.com.cn |

Development of Polymers with Tailored Rheological Properties

The incorporation of non-conjugated α,ω-dienes like this compound into polymer chains is a key strategy for modifying and tailoring the rheological properties of polyolefins. whiterose.ac.ukpsu.edu By copolymerizing a primary olefin monomer, such as ethylene (B1197577) or propylene (B89431), with a small amount of a diene, long-chain branches (LCB) can be introduced into the polymer architecture. This is because once one double bond of the diene is incorporated into a growing polymer chain, the second terminal double bond remains pendant and available for incorporation into another chain, creating a branched structure. researchgate.netacs.orgtandfonline.comacs.org

The presence of these long-chain branches has a profound impact on the melt-flow behavior of the polymer. Compared to their linear counterparts, LCB polymers typically exhibit:

Enhanced Shear-Thinning: The viscosity decreases more significantly with increasing shear rate, which is advantageous for polymer processing. researchgate.net

Increased Zero-Shear Viscosity: At very low shear rates, the branched structure leads to a higher viscosity. psu.edu

Higher Melt Elasticity: This is indicated by an increase in dynamic moduli (G' and G''). researchgate.net

Thermorheological Complexity: The time-temperature superposition principle may not apply as straightforwardly as with linear polymers, indicating complex relaxation behaviors. researchgate.net

Ziegler-Natta and metallocene catalysts are commonly employed for these copolymerizations. whiterose.ac.ukresearchgate.netacs.org The choice of catalyst and the concentration of the diene are critical parameters that control the degree of branching, the molecular weight distribution, and ultimately, the final rheological properties of the material. psu.eduresearchgate.netacs.org For example, studies on the copolymerization of propylene with 1,9-decadiene have shown that even small concentrations of the diene can significantly increase zero-shear viscosity and induce a transition from viscoelastic liquid to viscoelastic solid behavior. psu.edu However, at higher diene concentrations, there is a risk of cross-linking and gel formation, which must be carefully controlled. psu.eduresearchgate.net

The following table summarizes research findings on the copolymerization of olefins with non-conjugated dienes and the effect on polymer properties.

| Monomer System | Catalyst System (Example) | Diene Concentration | Resulting Polymer Structure | Effect on Rheological Properties | Ref. |

| Ethylene / 1,9-Decadiene | Ziegler-Natta (MgCl₂/BMMF/TiCl₄-TEA) | 0.13 mol/L | Long-chain branched PE | Formation of LCBs and gelation at higher feeds | acs.orgacs.org |

| Propylene / 1,9-Decadiene | Metallocene (rac-Me₂Si(2-MeBenz[e]Ind)₂ZrCl₂) | 0.177–3.54 mmol/L | Long-chain branched PP | Enhanced low-frequency viscosity, improved shear-thinning | psu.eduresearchgate.net |

| Ethylene / 1,7-Octadiene (B165261) | Metallocene (Et(Ind)₂ZrCl₂) | Varied | Contains 1,3-disubstituted cycloheptane (B1346806) units | Potential for crosslinking | researchgate.net |

| Ethylene / Hexene / 1,9-Decadiene | Metallocene (Dimethylsilyl-bis-(tetrahydroindenyl)zirconium dichloride) | Varied | Terpolymer with LCB | Flow response dominated by branching topology | whiterose.ac.uk |

Dodecadiene Analogs in Membrane Mimicry Research

Artificial membranes are simplified models designed to replicate the structure and function of biological cell membranes. They are invaluable tools in pharmaceutical and biophysical research for studying drug permeability, membrane protein function, and lipid-lipid interactions. mdpi.com Dodecadiene analogs, due to their amphiphilic potential and structural similarity to lipid components, can be incorporated into these models to probe and understand membrane properties.

One of the most widely used artificial membrane systems is the Parallel Artificial Membrane Permeability Assay (PAMPA). mattioli1885journals.comcorning.com In its original conception, the PAMPA model involved impregnating a porous filter with a solution of lipids, such as lecithin, in an organic solvent like dodecane (B42187) or 1,9-decadiene. mattioli1885journals.com This lipid-infused filter creates a hydrophobic barrier that mimics the core of a biological membrane, allowing researchers to assess the passive diffusion of drug candidates. The use of 1,9-decadiene in this context underscores the suitability of long-chain, non-polar molecules for constructing these biomimetic systems. By extension, this compound could serve a similar role as the bulk lipid phase in such models.

Furthermore, dodecadiene analogs can be synthesized to act as specialized probes for membrane research. nih.govthermofisher.comresearchgate.net By attaching a fluorescent reporter group (a fluorophore) to a dodecadiene backbone, a molecule can be created that preferentially partitions into the lipid bilayer of an artificial or cellular membrane. Changes in the fluorescence properties of the probe (e.g., intensity, emission wavelength, or lifetime) can then provide information about the local membrane environment, such as:

Lipid Order and Fluidity: The mobility of the probe within the membrane reflects the physical state of the surrounding lipids.

Membrane Polarity: Solvatochromic dyes attached to a lipid-like tail can report on the polarity gradient across the membrane.

Phase Separation: Probes can be designed to selectively partition into liquid-ordered (Lo) or liquid-disordered (Ld) domains, allowing for the visualization of lipid rafts.

The synthesis of such probes often involves creating a dodecadiene derivative with a functional group (e.g., a terminal alcohol or carboxylic acid) that allows for facile conjugation to a fluorophore. The long C12 chain ensures that the probe anchors securely within the hydrophobic core of the membrane. This approach allows for the detailed investigation of membrane structure and dynamics in a controlled, in vitro setting.

| Application Area | Model System | Role of Dodecadiene/Analog | Information Gained | Ref. |

| Drug Permeability | PAMPA | Bulk lipid solvent (e.g., 1,9-decadiene) | Passive diffusion rates of drugs | mattioli1885journals.com |

| Membrane Fluidity | Artificial Liposomes | Fluorescently labeled dodecadiene analog | Local viscosity and lipid packing | thermofisher.com |

| Lipid Domain Imaging | Giant Unilamellar Vesicles (GUVs) | Phase-selective dodecadiene probe | Visualization of lipid rafts | researchgate.net |

| Membrane Integrity | Lipolysis-Permeation Assays | Lecithin in dodecane (LiDo) membrane | Stability of artificial membranes to enzymes | nih.gov |

Future Directions and Emerging Research Frontiers in E 1,9 Dodecadiene Chemistry

Discovery of Novel Catalytic Systems for Precise Dodecadiene Synthesis and Functionalization

The synthesis and subsequent functionalization of E-1,9-dodecadiene and related non-conjugated dienes are critically dependent on catalyst performance. The future of dodecadiene chemistry lies in the development of new catalytic systems that offer unprecedented control over reactivity and selectivity.

Research Focus Areas:

Metallocene and Post-Metallocene Catalysts: Zirconocene (B1252598) catalysts, often activated by methylaluminoxane (B55162) (MAO), have been instrumental in the copolymerization of olefins with non-conjugated dienes like 1,9-decadiene (B157367). acs.orgresearchgate.net Future work will likely focus on designing catalysts with specific ligand architectures to precisely control polymer microstructures, such as the formation of long-chain branches (LCBs). acs.orgresearchgate.net For instance, the ligand structure of zirconocene catalysts has been shown to strongly influence the propagation mode of dienes during copolymerization. researchgate.net

Ziegler-Natta Catalysts: While traditionally used for olefin polymerization, modern Ziegler-Natta catalysts are being explored for copolymerization with dienes. acs.orgresearchgate.netacs.org A significant challenge is the relatively poor reactivity and incorporation of dienes like 1,9-decadiene. acs.orgresearchgate.net Future research will aim to develop Ziegler-Natta systems with higher efficiency for diene incorporation, enabling the production of novel branched polyolefins. acs.org

Metathesis Catalysts: Acyclic Diene Metathesis (ADMET) polymerization is a powerful tool for synthesizing unsaturated polyesters from diene-containing monomers. mdpi.com The use of ruthenium-carbene catalysts, such as the Hoveyda-Grubbs catalyst (HG2), has enabled the copolymerization of bio-based dienes with 1,9-decadiene to produce high molecular weight polymers. mdpi.com The discovery of new, more robust, and selective metathesis catalysts will continue to be a priority.

Data Table: Comparison of Catalytic Systems in Diene Copolymerization

| Catalyst System | Diene Example | Key Research Finding | Future Direction |

|---|---|---|---|

| rac-Me2Si(2-MeBenz[e]Ind)2ZrCl2/MMAO | 1,9-Decadiene | Synthesized long-chain-branched isotactic polypropylene (B1209903) with controlled branch density. acs.org | Design of new metallocenes for enhanced control over polymer architecture and properties. |

| MgCl2/BMMF/TiCl4-TEA (Ziegler-Natta) | 1,9-Decadiene | Catalyst incorporates 1,9-decadiene to form LCB structures, but only at high diene concentrations. acs.org | Improving catalyst efficiency for diene incorporation at lower concentrations to create gel-free LCB polymers. researchgate.netacs.org |

Exploration of this compound's Unique Reactivity Profile for Undiscovered Applications

As a non-conjugated α,ω-diene, this compound possesses two terminal double bonds that can react independently. This unique reactivity profile, which minimizes cyclization side reactions common with shorter dienes, opens the door to a variety of untapped synthetic possibilities. acs.orgresearchgate.net

Future research will focus on leveraging this reactivity for novel applications:

Homologative Difunctionalization: A conceptually new strategy involves integrating a single-carbon insertion into established alkene reactions. researchgate.net This could repurpose this compound as a precursor for generating previously inaccessible 1,3-difunctionalized long-chain compounds, which are valuable in medicinal and materials chemistry. researchgate.net

Thiol-Ene Photopolymerization: The terminal double bonds of α,ω-dienes like 1,9-decadiene react rapidly and efficiently in photoinduced thiol-ene reactions. radtech.org This rapid polymerization can be harnessed for developing new coatings, adhesives, and biomaterials. Future work could explore the kinetics of this compound in these systems to create highly tailored crosslinked networks.

Macromonomer Synthesis: this compound can be used to create macromonomers—polymer chains with a reactive end group. These macromonomers can then be incorporated into another polymer backbone, creating well-defined branched or grafted copolymers with unique rheological and mechanical properties. acs.orgresearchgate.net

Implementation of Green Chemistry Principles in Dodecadiene Synthesis and Polymerization

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. researchgate.netpolymerexpert.fradvancedsciencenews.com The synthesis and polymerization of this compound are prime areas for the application of these principles.

Key Green Chemistry Strategies:

Use of Renewable Feedstocks: A major goal is to replace petrochemicals with materials derived from renewable resources like plant oils and biomass. mdpi.compolymerexpert.frnumberanalytics.com Research into synthesizing this compound or analogous long-chain dienes from fatty acids or other bio-derived molecules is a critical frontier. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste. acs.org Catalytic reactions, such as ADMET polymerization, are inherently more atom-economical than stoichiometric methods. polymerexpert.fracs.org

Safer Solvents and Reaction Conditions: The pursuit of polymerization processes that use water or bio-based solvents, or that can be run without solvents (solid-state polymerization), is a key objective. researchgate.netnumberanalytics.com Additionally, developing catalysts that operate efficiently at lower temperatures and pressures reduces energy consumption. mdpi.comresearchgate.net

Catalysis over Stoichiometry: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, generating less waste. researchgate.netacs.org The focus on discovering novel catalysts (Section 6.1) aligns directly with this principle.

For example, the ADMET copolymerization of a monomer derived from plant oil with 1,9-decadiene, followed by a tandem hydrogenation reaction in the same pot, represents a significant step towards greener polyester (B1180765) production. mdpi.com This process avoids harsh conditions and intermediate purification steps, saving energy and reducing waste. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

A deep understanding of the structure of this compound-containing polymers and the mechanisms of their formation requires sophisticated analytical techniques.

Emerging Analytical Frontiers:

High-Resolution NMR Spectroscopy: While ¹H and ¹³C NMR are standard for confirming structure, advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are crucial for distinguishing between CH, CH₂, and CH₃ groups in complex polymer backbones, providing detailed microstructural information. researchgate.net

In-Situ Reaction Monitoring: Techniques like Real-Time Infrared (RTIR) spectroscopy allow researchers to monitor the conversion of functional groups as a reaction happens. radtech.org This is particularly valuable for studying the kinetics of fast reactions like thiol-ene photopolymerizations involving dodecadiene, revealing the different reaction rates of its internal and external double bonds. radtech.org

Chromatography-Mass Spectrometry Combinations: The coupling of Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is essential for identifying and quantifying trace components, impurities, or reaction byproducts. mdpi.comsielc.com Headspace-GC-MS has proven effective for detecting dodecadiene derivatives at very low concentrations in complex matrices. mdpi.com

Gel Permeation Chromatography (GPC): GPC remains the gold standard for determining the molecular weight and molecular weight distribution of polymers. acs.org Future advancements will focus on coupling GPC with other detectors (e.g., viscometry, light scattering) to gain more detailed information about the architecture of branched polymers derived from this compound. acs.org

Data Table: Key Analytical Techniques for Dodecadiene Research

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| NMR Spectroscopy | Polymer microstructure analysis | Identification of branching, end-groups, and monomer incorporation. researchgate.netacs.org | researchgate.netacs.org |

| Real-Time IR (RTIR) | Kinetic analysis of polymerization | Real-time monitoring of functional group conversion and reaction rates. radtech.org | radtech.org |

| GC-MS | Trace analysis | Detection and quantification of volatile compounds and pheromone derivatives. mdpi.com | mdpi.com |

| HPLC | Separation and analysis | Separation of isomers and reaction components. sielc.com | sielc.com |

| GPC | Polymer characterization | Molecular weight, molecular weight distribution, and branching information. acs.org | acs.org |

Q & A

Q. What are the established synthetic routes for E-1,9-Dodecadiene, and how do reaction conditions influence yield and stereoselectivity?

Methodological Answer: Synthetic routes include catalytic cross-coupling, Wittig reactions, and olefin metathesis. Key variables affecting outcomes:

- Catalyst choice (e.g., Grubbs catalysts for metathesis).

- Temperature control (thermal stability of intermediates).

- Solvent polarity (impacts reaction kinetics and stereoselectivity).

Design experiments with controlled variable testing (e.g., varying solvents while keeping catalysts constant). Use gas chromatography (GC) to quantify yields and nuclear magnetic resonance (NMR) to assess stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

Q. How should researchers handle stability and storage challenges for this compound in long-term studies?

Methodological Answer:

Q. What protocols ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer:

- Detailed documentation : Specify exact reagent grades, purification steps (e.g., distillation thresholds), and instrument calibration.

- Interlaboratory validation : Share raw data (e.g., NMR FID files) and replicate under blinded conditions. Use statistical tools (e.g., RSD ≤5% for yield) to assess consistency .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve the enantiomeric purity of this compound in asymmetric synthesis?

Methodological Answer:

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental observations in this compound’s thermodynamic properties?

Methodological Answer:

Q. What statistical models are suitable for establishing structure-property relationships in this compound derivatives?

Methodological Answer:

Q. How can advanced spectroscopic methods (e.g., 2D NMR, time-resolved IR) clarify degradation pathways of this compound under oxidative conditions?

Methodological Answer:

Q. What gaps exist in the literature regarding this compound’s biological interactions, and how can researchers design studies to address them?

Methodological Answer:

Q. How should researchers manage contradictory data in multi-technique analyses of this compound’s conformational dynamics?

Methodological Answer:

- Data triangulation : Cross-validate NMR NOE restraints with X-ray crystallography and Raman optical activity.

- Uncertainty quantification : Apply Monte Carlo error propagation to conformational energy calculations .

Supplementary Data Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.